molecular formula C10H13ClO2S B2899542 2-Tert-butylbenzene-1-sulfonyl chloride CAS No. 57877-28-8

2-Tert-butylbenzene-1-sulfonyl chloride

Cat. No.: B2899542
CAS No.: 57877-28-8
M. Wt: 232.72
InChI Key: ICXIVBYQRNOIJJ-UHFFFAOYSA-N
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Description

2-Tert-butylbenzene-1-sulfonyl chloride is an organic compound with the molecular formula C10H13ClO2S. It is a derivative of benzene, where a tert-butyl group and a sulfonyl chloride group are attached to the benzene ring. This compound is commonly used in organic synthesis, particularly in the preparation of sulfonamides and other sulfonyl derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Tert-butylbenzene-1-sulfonyl chloride can be synthesized through the sulfonation of tert-butylbenzene followed by chlorination. The typical synthetic route involves the following steps:

    Sulfonation: Tert-butylbenzene is treated with sulfur trioxide (SO3) or chlorosulfonic acid (HSO3Cl) to introduce the sulfonic acid group, forming 2-tert-butylbenzenesulfonic acid.

    Chlorination: The sulfonic acid group is then converted to the sulfonyl chloride group by reacting with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5).

Industrial Production Methods

Industrial production of this compound typically follows the same synthetic route as described above but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the process is carried out in specialized reactors to handle the corrosive nature of the reagents involved.

Chemical Reactions Analysis

Types of Reactions

2-Tert-butylbenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols, forming sulfonamides, sulfonates, or sulfonothioates, respectively.

    Reduction Reactions: The sulfonyl chloride group can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines (e.g., aniline), alcohols (e.g., methanol), and thiols (e.g., thiophenol). The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.

    Reduction: Lithium aluminum hydride (LiAlH4) is commonly used as a reducing agent in anhydrous ether or tetrahydrofuran (THF) as the solvent.

Major Products

    Sulfonamides: Formed by the reaction with amines.

    Sulfonates: Formed by the reaction with alcohols.

    Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

2-Tert-butylbenzene-1-sulfonyl chloride has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonamides, sulfonates, and other sulfonyl derivatives.

    Biology: Sulfonamides derived from this compound are studied for their potential biological activities, including antibacterial and antifungal properties.

    Medicine: Some sulfonamide derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: It is used in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-tert-butylbenzene-1-sulfonyl chloride primarily involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide, sulfonate, and sulfonothioate derivatives. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.

Comparison with Similar Compounds

2-Tert-butylbenzene-1-sulfonyl chloride can be compared with other sulfonyl chlorides such as:

    4-Tert-butylbenzenesulfonyl chloride: Similar structure but with the tert-butyl group in the para position.

    Benzene-1-sulfonyl chloride: Lacks the tert-butyl group, making it less sterically hindered.

    Toluene-4-sulfonyl chloride: Contains a methyl group instead of a tert-butyl group, affecting its reactivity and steric properties.

The uniqueness of this compound lies in the presence of the tert-butyl group, which provides steric hindrance and can influence the reactivity and selectivity of the compound in various chemical reactions.

Properties

IUPAC Name

2-tert-butylbenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13ClO2S/c1-10(2,3)8-6-4-5-7-9(8)14(11,12)13/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICXIVBYQRNOIJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=CC=C1S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57877-28-8
Record name 2-tert-butylbenzene-1-sulfonyl chloride
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